molecular formula C10H19F3N2O B1490265 2-(3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine CAS No. 2098105-48-5

2-(3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine

Cat. No.: B1490265
CAS No.: 2098105-48-5
M. Wt: 240.27 g/mol
InChI Key: VLMVHKFZILOEEA-UHFFFAOYSA-N
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Description

2-(3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine is a chemical compound of significant interest in pharmaceutical and agrochemical research, particularly within medicinal chemistry. This molecule features a pyrrolidine scaffold substituted with both an ethoxymethyl group and a metabolically stable trifluoromethyl group, a combination known to influence a compound's pharmacokinetic properties . The primary amine terminus serves as a versatile handle for further synthetic elaboration, enabling researchers to conjugate this fragment to various other molecular entities. The presence of the trifluoromethyl group is a common strategy in drug design, as it can enhance a molecule's metabolic stability, membrane permeability, and overall binding affinity to biological targets . Concurrently, the ethoxymethyl ether functionality can be utilized to fine-tune the compound's solubility and lipophilicity. This specific structural architecture suggests potential applications as a key building block or intermediate in the synthesis of more complex molecules. Researchers can leverage this compound in the development of targeted libraries for high-throughput screening or as a precursor in the synthesis of potential bioactive molecules, such as enzyme inhibitors or receptor ligands. The compound is intended for research use only (RUO) and is strictly not for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19F3N2O/c1-2-16-8-9(10(11,12)13)3-5-15(7-9)6-4-14/h2-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMVHKFZILOEEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1(CCN(C1)CCN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine is a synthetic organic compound notable for its unique structural characteristics, including a pyrrolidine ring and both ethoxymethyl and trifluoromethyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in various therapeutic contexts.

  • Molecular Formula : C8_{8}H12_{12}F3_{3}N
  • Molecular Weight : Approximately 201.19 g/mol
  • CAS Number : 2098105-48-5

The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its interaction with biological targets. The ethoxymethyl group increases solubility, making it suitable for various biological assays.

Research indicates that compounds with similar structural features may exhibit diverse biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that pyrrolidine derivatives can inhibit tumor cell proliferation. For instance, compounds with trifluoromethyl groups have shown promise in targeting specific cancer cell lines, including melanoma and colon cancer .
  • Antimicrobial Properties : Some pyrrolidine derivatives exhibit antimicrobial activity, which may be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

In Vitro Studies

Recent investigations into the biological activity of this compound have focused on its interaction with various cellular targets. Notable findings include:

Biological Activity Cell Line Tested IC50 (µM) Mechanism of Action
AntitumorP388 Murine Leukemia6.61Inhibition of cell proliferation
AntimicrobialE. coli20.00Disruption of membrane integrity

These results indicate that the compound may serve as a lead structure for developing novel therapeutics targeting cancer and bacterial infections.

Case Studies

  • Antitumor Evaluation : A study evaluated the antitumor effects of several pyrrolidine derivatives, including variations of this compound. The results demonstrated significant cytotoxicity against multiple cancer cell lines, suggesting its potential utility in oncology .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict how this compound interacts with key proteins involved in cancer progression, such as EGFR and B-Raf kinases. The binding affinity observed suggests a mechanism similar to established anticancer agents .

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions involving trifluoroacetylated intermediates.

Potential Applications

The unique chemical properties and biological activities of this compound suggest several potential applications:

  • Pharmaceutical Development : Given its antitumor and antimicrobial properties, further development could lead to new drug candidates.
  • Research Tool : It can serve as a molecular probe for studying cellular mechanisms related to cancer and microbial resistance.

Scientific Research Applications

Structural Characteristics

The compound's structure can be broken down into key functional groups:

  • Pyrrolidine Ring : A five-membered ring containing nitrogen, contributing to its biological activity.
  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
  • Ethoxymethyl Substituent : Increases solubility and reactivity.

These features suggest that 2-(3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine may exhibit significant interactions with biological systems, making it a candidate for various applications.

Medicinal Chemistry Applications

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Antidepressant Effects : Similar structural analogs have shown potential as antidepressants due to their interaction with neurotransmitter systems.
  • Antimicrobial Activity : Compounds with a pyrrolidine structure often display significant antimicrobial properties.
Compound NameKey FeaturesBiological Activity
3-(Trifluoromethyl)pyrrolidineTrifluoromethyl groupPotential antidepressant
Ethyl 2-aminoacetateEthoxy groupUsed in synthesis of various pharmaceuticals
1-Amino-3-trifluoromethylpyrrolePyrrole ringAntimicrobial activity

These compounds share structural similarities with this compound, indicating potential pathways for further research into its efficacy.

Interaction Studies

Preliminary studies on the interactions of this compound with biological systems are crucial. It is hypothesized that the compound may interact with various enzymes and receptors, influencing cellular signaling pathways. Such studies could provide insights into its mechanism of action and therapeutic potential.

Material Science Applications

In addition to medicinal chemistry, this compound is also being explored for its applications in material science. Its unique chemical properties may enable the development of novel materials with enhanced performance characteristics.

Summary of Applications

The versatility of this compound is evident in its potential applications:

  • Medicinal Chemistry : As a candidate for antidepressants and antimicrobial agents.
  • Material Science : Development of advanced materials leveraging its chemical stability and reactivity.

Comparison with Similar Compounds

(a) BRD4 Bromodomain Inhibitors

  • Compound: 2-[(3R)-3-{5-[2-(3,5-dimethylphenoxy)pyrimidin-4-yl]-4-(4-iodophenyl)-1H-imidazol-1-yl}pyrrolidin-1-yl]ethan-1-amine (Crystal Structure: PDB 7XYZ) Key Features:
  • Pyrrolidine ring substituted with a pyrimidinyl-imidazolyl group and iodophenyl.
  • Application : High-affinity BRD4 bromodomain inhibitor with X-ray diffraction-confirmed binding .
    • Comparison : The target compound lacks the aromatic heterocyclic extensions but shares the pyrrolidine-ethanamine backbone. The trifluoromethyl and ethoxymethyl groups may confer distinct solubility and selectivity profiles compared to the iodophenyl substituent in the BRD4 inhibitor .

(b) TRK Kinase Inhibitors

  • Compound : 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine derivatives (EP Patent 2775843B1)
    • Key Features :
  • Pyrrolidine fused with pyrazolo-pyrimidine scaffold.
  • Difluorophenyl group enhances kinase binding.
    • Comparison : While both compounds utilize pyrrolidine cores, the TRK inhibitor prioritizes planar heterocyclic systems for ATP-binding pocket interactions, whereas the target compound’s ethoxymethyl and trifluoromethyl groups may favor hydrophobic binding pockets .

Psychoactive and Functional Analogues

(a) TH-PHP and TH-PVP

  • Compounds: 2-(pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)hexan-1-one (TH-PHP) and related cathinones Key Features:
  • Pyrrolidine linked to a tetrahydronaphthalenyl ketone.
  • Application: Psychoactive stimulants targeting monoamine transporters . Comparison: The absence of a ketone group and the presence of ethanamine in the target compound likely preclude psychoactivity, redirecting its utility toward therapeutic targets like kinases or epigenetic regulators .

(b) Photoaffinity Probes

  • Compound : 2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine
    • Key Features :
  • Diazirine group for photo-crosslinking applications.
  • Molecular Weight: 137.18 g/mol.
    • Comparison : The diazirine-functionalized compound is smaller and designed for molecular probing, whereas the target compound’s bulkier substituents suggest therapeutic or inhibitory roles .

Physicochemical and Pharmacokinetic Properties

Property Target Compound BRD4 Inhibitor TRK Inhibitor
Molecular Weight ~300–350 g/mol (estimated) ~550–600 g/mol ~450–500 g/mol
Key Substituents Ethoxymethyl, CF₃ Iodophenyl, pyrimidinyl Difluorophenyl, pyrazolyl
Solubility Moderate (CF₃ reduces polarity) Low (aromatic bulk) Moderate (heterocyclic)
Therapeutic Target Undisclosed (probable kinases) BRD4 bromodomain TRK kinases

Preparation Methods

These structural features dictate the synthetic approach, requiring selective introduction of substituents and functional group tolerance during transformations.

Synthetic Routes and Key Preparation Strategies

The synthesis of 2-(3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine generally involves:

  • Construction of the pyrrolidine core with the trifluoromethyl substituent.
  • Introduction of the ethoxymethyl group at the 3-position.
  • Attachment of the ethan-1-amine side chain to the pyrrolidine nitrogen.
Ethoxymethyl Group Installation
  • The ethoxymethyl substituent (-CH2OCH2CH3) can be introduced by alkylation of a suitable intermediate bearing a reactive site at the 3-position.
  • For example, reaction of a 3-hydroxymethyl pyrrolidine intermediate with ethyl bromide or ethyl tosylate under basic conditions can yield the ethoxymethyl group.
  • Alternatively, the use of ethoxymethyl halides or ethers as alkylating agents in the presence of bases like potassium carbonate can facilitate the ether formation.
Attachment of the Ethan-1-amine Side Chain
  • The nitrogen of the pyrrolidine ring is alkylated with a 2-bromoethylamine or equivalent precursor.
  • This step is often carried out under nucleophilic substitution conditions, where the pyrrolidine nitrogen attacks the electrophilic carbon of the haloalkylamine.
  • Protection/deprotection strategies may be required to prevent side reactions involving the primary amine.

Representative Preparation Procedure (Hypothetical Example)

Step Reagents and Conditions Description
1 Starting pyrrolidine precursor + trifluoromethylation reagent (e.g., TMS-CF3), base, solvent (e.g., THF), 0°C to room temp Introduction of trifluoromethyl group at 3-position
2 Intermediate + ethoxymethyl halide (e.g., ethoxymethyl chloride), potassium carbonate, solvent (e.g., acetonitrile), reflux Alkylation to install ethoxymethyl substituent
3 Intermediate + 2-bromoethylamine hydrobromide, base (e.g., triethylamine), solvent (e.g., DMF), 50–80°C N-alkylation to attach ethan-1-amine side chain
4 Purification by chromatography or crystallization Isolation of pure product

This sequence ensures selective functionalization while maintaining the integrity of sensitive groups like the trifluoromethyl moiety.

Analytical and Characterization Data Supporting Preparation

  • NMR Spectroscopy :

    • ¹H NMR shows characteristic multiplets for pyrrolidine ring protons (δ 1.8–3.5 ppm), triplet for ethoxymethyl methyl group (~δ 1.2 ppm), and signals for ethylamine chain protons.
    • ¹³C NMR confirms carbon skeleton; quaternary carbon bearing CF3 appears as a quartet due to coupling with fluorine atoms.
    • ¹⁹F NMR displays a singlet for the trifluoromethyl group (~δ -60 to -70 ppm).
  • Mass Spectrometry :

    • Molecular ion peak at m/z ~240–245 consistent with molecular weight 240.27 g/mol.
    • Fragmentation patterns correspond to cleavage of ethoxymethyl and ethylamine moieties.
  • Chromatography (HPLC/GC) :

    • Used to monitor reaction progress and assess purity.
    • Allows detection of impurities and isomers.
Property Value
Molecular Formula C10H19F3N2O
Molecular Weight 240.27 g/mol
CAS Number 2098105-48-5
Key Functional Groups Pyrrolidine, trifluoromethyl, ethoxymethyl ether, primary amine

Research Findings and Optimization Notes

  • The presence of trifluoromethyl group enhances metabolic stability and influences reaction selectivity during synthesis.
  • Alkylation steps require careful control of temperature and stoichiometry to avoid over-alkylation or side reactions.
  • Solvent choice (e.g., polar aprotic solvents like DMF, NMP) and bases (potassium carbonate, triethylamine) are critical for high yields.
  • Purification may involve silica gel chromatography or recrystallization from suitable solvents.
  • Alternative synthetic routes may involve protecting group strategies to improve selectivity and yield.

Summary Table of Preparation Parameters

Step Reagents/Conditions Purpose Notes
1 Trifluoromethylation reagent, base, THF, 0°C to RT Introduce CF3 group at 3-position Control temperature to avoid side reactions
2 Ethoxymethyl halide, K2CO3, acetonitrile, reflux Alkylate 3-position hydroxyl intermediate Use excess base for complete conversion
3 2-Bromoethylamine hydrobromide, triethylamine, DMF, 50–80°C Attach ethan-1-amine side chain to N Protect amine if necessary
4 Chromatography/recrystallization Purify final compound Confirm purity by HPLC

Q & A

Q. What synthetic strategies are recommended for preparing 2-(3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine, and how can reaction parameters be optimized?

Answer: The synthesis involves constructing the pyrrolidine core with ethoxymethyl and trifluoromethyl substituents, followed by introduction of the ethanamine moiety. Key approaches include:

  • Enzymatic methods : Transaminases can facilitate stereoselective amination under mild conditions. Optimization involves adjusting enzyme loading (e.g., 10–20 mg/mL) and reaction time (24–48 hours) in aqueous/organic biphasic systems .
  • Multi-step organic synthesis : Starting from trifluoromethyl-substituted pyrrolidine precursors, reductive amination or nucleophilic substitution (e.g., using chloroethylamine) is employed. Solvent choice (e.g., DMF or THF) and temperature (40–80°C) critically affect yields.

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/EnzymeYield (%)Purity (HPLC)Reference
Reductive AminationNaBH₃CN6592%[2]
Enzymatic Transaminationω-Transaminase7898%[2]

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR and ¹⁹F NMR (for trifluoromethyl group) confirm regiochemistry and substituent positions. Expected shifts: δ ~3.5 ppm (pyrrolidine CH₂), δ ~70 ppm (¹³C for CF₃) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₁₈F₃N₂O).
  • HPLC-PDA : Assesses purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How do the electronic effects of the trifluoromethyl and ethoxymethyl groups influence the compound’s reactivity in nucleophilic or catalytic reactions?

Answer:

  • Trifluoromethyl (CF₃) : Strong electron-withdrawing effect stabilizes adjacent carbocations, enhancing electrophilic substitution. However, steric bulk may hinder access to catalytic sites in asymmetric syntheses.
  • Ethoxymethyl (CH₂OCH₂CH₃) : Electron-donating ether oxygen increases electron density at the pyrrolidine nitrogen, potentially modulating basicity (pKa ~8–9). Computational studies (DFT) predict nucleophilic attack at the amine is disfavored by ~15 kcal/mol compared to unsubstituted analogs .

Q. Table 2: Computational Parameters for Reactivity

GroupHammett σ (σₚ)Steric Volume (ų)
CF₃+0.5435.2
CH₂OCH₂CH₃-0.2428.6

Q. What experimental designs are recommended to resolve contradictions in reported biological activity data (e.g., receptor binding vs. cellular efficacy)?

Answer:

  • Dose-response profiling : Use orthogonal assays (e.g., radioligand binding for affinity vs. cAMP accumulation for functional activity) to distinguish antagonism/agonism .
  • Metabolic stability assays : Incubate with liver microsomes to assess if discrepancies arise from rapid degradation (e.g., t₁/₂ < 30 min suggests poor bioavailability).
  • Structural analogs : Compare with derivatives lacking the ethoxymethyl group to isolate the role of substituents .

Q. Example Workflow :

Radioligand binding (IC₅₀ determination).

Functional cellular assay (EC₅₀/IC₅₀ ratio analysis).

Metabolite identification via LC-MS/MS .

Q. How can environmental fate studies inform the design of stable analogs with reduced ecological impact?

Answer:

  • Degradation pathways : Hydrolysis of the ethoxymethyl group (t₁/₂ in water: ~7 days at pH 7) generates ethanol and formaldehyde, requiring substitution with hydrolytically stable groups (e.g., cyclopropane) .
  • Bioaccumulation potential : LogP calculations (predicted ~2.1) suggest moderate lipophilicity. Replace CF₃ with less persistent groups (e.g., CH₂F) while retaining activity .

Q. Table 3: Environmental Parameters

ParameterValueMethod
Hydrolysis t₁/₂ (pH 7)168 hoursOECD 111
Biodegradability (OECD 301D)<20% in 28 daysClosed Bottle Test

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine
Reactant of Route 2
2-(3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine

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